4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one is a synthetic organic compound classified as an isoxazole, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound, with the Chemical Abstracts Service registry number 952959-48-7, is notable for its applications in biochemical research, particularly as an inhibitor of serine proteases. Its unique structure allows it to serve as a building block for more complex organic molecules in various scientific applications, including medicinal chemistry and materials science .
The synthesis of 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride, which forms the isoxazole ring. The introduction of the aminoethyl group can be achieved through subsequent reactions with ethylenediamine or similar reagents.
The molecular formula of 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one is C₉H₁₆N₂O₂, with a molecular weight of 184.24 g/mol. The structure features an isoxazole ring substituted with a tert-butyl group and an aminoethyl side chain.
4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one can undergo various chemical transformations:
4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one acts primarily as an irreversible inhibitor of serine proteases, which are enzymes that play critical roles in various biological processes, including blood coagulation and immune responses.
4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one is characterized by:
The compound exhibits stability under normal laboratory conditions but may be sensitive to extreme pH levels or temperatures, which could affect its reactivity and inhibition efficiency against target enzymes .
4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one has several applications across different fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, contributing to advancements in various scientific disciplines.
4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one belongs to the isoxazolone subclass of five-membered heterocyclic compounds, characterized by a ring system containing adjacent oxygen and nitrogen atoms (O-N at positions 1-2). Its IUPAC name systematically describes the core isoxazol-5(2H)-one scaffold, the 3-tert-butyl substituent (a branched alkyl group), and the 4-(2-aminoethyl) side chain (a β-amino acid equivalent). The "5(2H)-one" notation specifies a ketone functional group at position 5 of a non-aromatic isoxazole ring, which exhibits tautomeric equilibrium between enol and keto forms [3] [9].
The molecular structure integrates three key pharmacophores:
Table 1: Molecular Features of 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one
Feature | Description |
---|---|
Systematic IUPAC Name | 4-(2-Aminoethyl)-3-(tert-butyl)-4,5-dihydroisoxazol-5-one |
Core Heterocycle | Isoxazol-5(2H)-one (non-aromatic) |
Key Substituents | 3-tert-Butyl (electron-donating), 4-(2-aminoethyl) (cationic at physiological pH) |
Molecular Formula | C₉H₁₆N₂O₂ (predicted) |
Bioisosteres | β-amino acid derivatives, pyrrolidinone-containing compounds |
This hybrid structure bridges β-amino acid functionality (via the 2-aminoethyl group) and heterocyclic reactivity, making it a versatile scaffold for drug design [8]. Its stereoelectronic properties facilitate interactions with biological targets, particularly enzymes and receptors recognizing cationic, hydrogen-bonding motifs.
Isoxazole chemistry originated with Claisen's 1903 synthesis of unsubstituted isoxazole via propargylaldehyde oximation. The mid-20th century saw targeted derivatization of the isoxazolone core, driven by discoveries like the antibiotic sulfisoxazole (containing a 3,4-disubstituted isoxazole) in 1956 [6]. Synthetic methodologies evolved from cyclocondensation of β-diketones with hydroxylamine to advanced strategies, including:
The incorporation of tert-alkyl groups at position 3 began in the 1980s to modulate steric effects and metabolic stability. Simultaneously, aminoethyl modifications at position 4 emerged from studies on β-amino acid bioisosteres, culminating in compounds like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), a glutamate receptor modulator [9]. The synthesis of 4-(2-aminoethyl)-3-tert-butylisoxazol-5(2H)-one represents a strategic fusion of these approaches, leveraging:
Table 2: Key Milestones in Isoxazolone Synthesis Relevant to Target Compound
Year | Development | Significance |
---|---|---|
1903 | Claisen's synthesis of isoxazole | First heterocyclic scaffold access |
1980s | tert-Alkyl introduction at C-3 | Enhanced lipophilicity & metabolic stability |
2000s | ATPA synthesis (tert-butyl variant) | Validated C-3 steric bulk in neuropharmacology |
2010s | Choline chloride/urea solvent systems | Eco-friendly synthesis of 3,5-disubstituted isoxazoles |
Isoxazole derivatives exhibit diverse bioactivities tied to their substitution patterns. The 4-(2-aminoethyl)-3-tert-butyl variant holds promise due to synergistic effects of its substituents:
Immunomodulation: Isoxazolones like HWA-486 (leflunomide metabolite) suppress lymphocyte proliferation via dihydroorotate dehydrogenase inhibition. Analogous 4-aminoethyl derivatives may target purinergic receptors (e.g., A3 adenosine receptors) linked to anti-inflammatory responses [5] [8]. The aminoethyl side chain enables interactions with G-protein-coupled receptors (GPCRs), modulating cytokine production (e.g., TNF-α, IL-6) [5].
Antimicrobial Activity: The 3-tert-butyl group enhances penetration through bacterial membranes. Isoxazole-containing antibiotics (e.g., oxacillin, sulfisoxazole) inhibit cell wall synthesis or folate metabolism. Hybrids with aminoethyl chains may disrupt novel targets like bacterial neuraminidase [2] [6].
Neuropharmacology: Structural analogs (e.g., ATPA) act as AMPA/kainate receptor agonists. The tert-butyl group in ATPA confers selectivity for GluR5-containing kainate receptors, influencing neuronal calcium signaling [9]. The target compound’s aminoethyl chain may enable similar receptor targeting with modified efficacy.
Enzyme Inhibition: Isoxazolones inhibit cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), and phospholipase A2. The 3-tert-butyl group augments hydrophobic binding in enzyme active sites, while the aminoethyl side chain may interact with catalytic residues (e.g., in metalloproteases) [3] [5].
Structure-Activity Relationship (SAR) Insights:
These features position 4-(2-aminoethyl)-3-tert-butylisoxazol-5(2H)-one as a multifunctional pharmacophore for developing agents against inflammation, infections, and neurological disorders.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1